molecular formula C18H13FN4O2 B11091012 6-Amino-3-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11091012
M. Wt: 336.3 g/mol
InChI Key: SRANNWQNLBONBT-UHFFFAOYSA-N
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Description

6-Amino-3-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Condensation Reaction: Combining 4-fluorobenzaldehyde, 5-methylfuran-2-carbaldehyde, and hydrazine hydrate in the presence of a catalyst.

    Cyclization: The intermediate product undergoes cyclization with malononitrile under basic conditions to form the dihydropyrano[2,3-c]pyrazole core.

    Amination: Introduction of the amino group at the 6th position using an appropriate amine source.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-3-(4-bromophenyl)-4-(5-methylfuran-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

6-Amino-3-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications.

Properties

Molecular Formula

C18H13FN4O2

Molecular Weight

336.3 g/mol

IUPAC Name

6-amino-3-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H13FN4O2/c1-9-2-7-13(24-9)14-12(8-20)17(21)25-18-15(14)16(22-23-18)10-3-5-11(19)6-4-10/h2-7,14H,21H2,1H3,(H,22,23)

InChI Key

SRANNWQNLBONBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)F)N)C#N

Origin of Product

United States

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